Cas no 34746-11-7 (N-(5-fluorothiophen-2-yl)methylidenehydroxylamine)

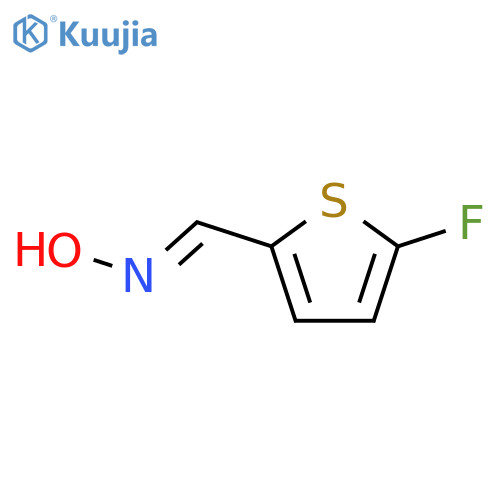

34746-11-7 structure

商品名:N-(5-fluorothiophen-2-yl)methylidenehydroxylamine

CAS番号:34746-11-7

MF:C5H4FNOS

メガワット:145.154763221741

MDL:MFCD01859822

CID:3160277

PubChem ID:21732090

N-(5-fluorothiophen-2-yl)methylidenehydroxylamine 化学的及び物理的性質

名前と識別子

-

- 5-Fluorothiophene-2-carbaldehyde oxime

- N-(5-fluorothiophen-2-yl)methylidenehydroxylamine

- 32415-90-0

- 5-FLUORO-2-THIOPHENECARBALDEHYDE OXIME

- SCHEMBL17873968

- AKOS005169207

- AI-942/25034032

- (E)-1-(5-fluorothiophen-2-yl)-N-hydroxymethanimine

- (NE)-N-[(5-fluorothiophen-2-yl)methylidene]hydroxylamine

- SCHEMBL17873967

- CS-0267863

- N-[(5-FLUOROTHIOPHEN-2-YL)METHYLIDENE]HYDROXYLAMINE

- EN300-232410

- STL584155

- 34746-11-7

- (E)-5-Fluorothiophene-2-carbaldehyde oxime

- 5-Fluorothiophene-2-carbaldehydeoxime

-

- MDL: MFCD01859822

- インチ: InChI=1S/C5H4FNOS/c6-5-2-1-4(9-5)3-7-8/h1-3,8H/b7-3+

- InChIKey: HWVLMSQPSVDBKY-XVNBXDOJSA-N

- ほほえんだ: C1=C(/C=N/O)SC(=C1)F

計算された属性

- せいみつぶんしりょう: 144.99976309Da

- どういたいしつりょう: 144.99976309Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 0

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 120

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 60.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

N-(5-fluorothiophen-2-yl)methylidenehydroxylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-232410-10.0g |

N-[(5-fluorothiophen-2-yl)methylidene]hydroxylamine |

34746-11-7 | 95% | 10.0g |

$3929.0 | 2024-06-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1338533-500mg |

(E)-5-Fluorothiophene-2-carbaldehyde oxime |

34746-11-7 | 95% | 500mg |

¥21038.00 | 2024-05-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1338533-50mg |

(E)-5-Fluorothiophene-2-carbaldehyde oxime |

34746-11-7 | 95% | 50mg |

¥18376.00 | 2024-05-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1338533-1g |

(E)-5-Fluorothiophene-2-carbaldehyde oxime |

34746-11-7 | 95% | 1g |

¥27378.00 | 2024-05-17 | |

| Enamine | EN300-232410-0.1g |

N-[(5-fluorothiophen-2-yl)methylidene]hydroxylamine |

34746-11-7 | 95% | 0.1g |

$804.0 | 2024-06-20 | |

| Enamine | EN300-232410-2.5g |

N-[(5-fluorothiophen-2-yl)methylidene]hydroxylamine |

34746-11-7 | 95% | 2.5g |

$1791.0 | 2024-06-20 | |

| Enamine | EN300-232410-5.0g |

N-[(5-fluorothiophen-2-yl)methylidene]hydroxylamine |

34746-11-7 | 95% | 5.0g |

$2650.0 | 2024-06-20 | |

| Fluorochem | 069822-1g |

5-Fluorothiophene-2-carbaldehyde oxime |

34746-11-7 | 1g |

£668.00 | 2022-03-01 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1338533-100mg |

(E)-5-Fluorothiophene-2-carbaldehyde oxime |

34746-11-7 | 95% | 100mg |

¥20872.00 | 2024-05-17 | |

| Enamine | EN300-232410-0.5g |

N-[(5-fluorothiophen-2-yl)methylidene]hydroxylamine |

34746-11-7 | 95% | 0.5g |

$877.0 | 2024-06-20 |

N-(5-fluorothiophen-2-yl)methylidenehydroxylamine 関連文献

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

5. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

34746-11-7 (N-(5-fluorothiophen-2-yl)methylidenehydroxylamine) 関連製品

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量